(Dhqd)2-DP-phal
Description
(Dhqd)₂-DP-phal is a synthetic compound characterized by a complex bicyclic structure with multiple functional groups, including hydroxyl and aromatic moieties. The compound’s design likely incorporates stereochemical elements to enhance target specificity, a feature common in asymmetric catalysis ligands or enzyme inhibitors .
Properties
Molecular Formula |
C60H58N6O4 |
|---|---|
Molecular Weight |
927.1 g/mol |
IUPAC Name |
4-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-1-[(S)-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]-6,7-diphenylphthalazine |
InChI |
InChI=1S/C60H58N6O4/c1-5-37-35-65-27-23-41(37)29-55(65)57(45-21-25-61-53-19-17-43(67-3)31-49(45)53)69-59-51-33-47(39-13-9-7-10-14-39)48(40-15-11-8-12-16-40)34-52(51)60(64-63-59)70-58(56-30-42-24-28-66(56)36-38(42)6-2)46-22-26-62-54-20-18-44(68-4)32-50(46)54/h5-22,25-26,31-34,37-38,41-42,55-58H,1-2,23-24,27-30,35-36H2,3-4H3/t37?,38?,41?,42?,55?,56?,57-,58?/m0/s1 |
InChI Key |
IFFBDGTYRYWVFH-WPLKFCNXSA-N |
Isomeric SMILES |
COC1=CC2=C(C=CN=C2C=C1)[C@@H](C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Canonical SMILES |
COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)OC5=NN=C(C6=CC(=C(C=C65)C7=CC=CC=C7)C8=CC=CC=C8)OC(C9CC1CCN9CC1C=C)C1=C2C=C(C=CC2=NC=C1)OC |
Origin of Product |
United States |
Preparation Methods
Laboratory-Scale Synthesis
Reagents and Solvents :
- Dihydroquinidine : Sourced from Cinchona alkaloid derivatives, purified via recrystallization prior to use.
- 1,4-Phthalazinediyl chloride : Synthesized via chlorination of phthalazine using thionyl chloride or phosphorus pentachloride.
- Base : Anhydrous potassium carbonate (K₂CO₃) to deprotonate dihydroquinidine and facilitate nucleophilic attack.
- Solvent : Dichloromethane (DCM) or toluene, selected for their non-polarity and ability to dissolve both reactants.
Procedure :
- A stoichiometric ratio of dihydroquinidine (2.0 equiv) and 1,4-phthalazinediyl chloride (1.0 equiv) is combined in DCM or toluene.
- Anhydrous K₂CO₃ (3.0 equiv) is added to the mixture, which is stirred vigorously at room temperature (20–25°C) for 12–24 hours.
- Reaction progress is monitored via thin-layer chromatography (TLC), with hexane/ethyl acetate (7:3) as the mobile phase.
- Post-reaction, the mixture is filtered to remove insoluble salts, and the solvent is evaporated under reduced pressure.
- The crude product is purified via flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (DHQD)₂-DP-phal as a white solid.
Key Parameters :
- Temperature : Room temperature minimizes side reactions such as ligand decomposition.
- Solvent Choice : Toluene marginally improves yield (∼5%) compared to DCM due to reduced polarity.
- Reaction Time : Extended stirring (24–48 hours) may enhance conversion but risks byproduct formation.
Industrial Production and Scalability
Industrial synthesis prioritizes cost-efficiency, reproducibility, and waste reduction. Automated continuous-flow systems have replaced batch reactors in large-scale production.
Process Intensification Strategies
- Continuous-Flow Reactors : Enable precise control over residence time and temperature, achieving >90% conversion in 6–8 hours.
- In-Line Purification : Integrated flash chromatography systems coupled with mass-directed fractionation reduce downtime.
- Solvent Recovery : Toluene is recycled via distillation, aligning with green chemistry principles.
Table 1: Comparison of Laboratory vs. Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Batch (flask) | Continuous-flow |
| Reaction Time | 24 hours | 6–8 hours |
| Yield | 70–75% | 85–90% |
| Purification | Manual column chromatography | Automated HPLC |
| Solvent Consumption | High (∼500 mL/g product) | Low (∼200 mL/g product) |
Optimization and Mechanistic Insights
Alternative Ligand Architectures
While 1,4-phthalazinediyl chloride is standard, substituted phthalazine derivatives (e.g., 1,4-dichlorophthalazine) have been explored to modulate ligand electronic properties. However, these variants exhibit reduced enantioselectivity in catalytic applications.
Quality Control and Characterization
Analytical Techniques
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity and absence of unreacted starting materials.
- High-Performance Liquid Chromatography (HPLC) : Chiral stationary phases (e.g., Chiralpak AD-H) verify enantiopurity (>99% ee).
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight ([M+H]⁺ = 847.32 Da).
Impurity Profiling
Common impurities include:
- Monosubstituted Byproduct : Arises from incomplete reaction of dihydroquinidine.
- Oxidized Derivatives : Formed via aerial oxidation of the quinoline moiety, mitigated by conducting reactions under nitrogen.
Chemical Reactions Analysis
Sharpless Asymmetric Dihydroxylation (AD)
(DHQD)₂PHAL serves as a critical ligand in the osmium-catalyzed asymmetric dihydroxylation of alkenes, enabling enantioselective synthesis of vicinal diols.
Key Reaction Data:
Mechanistic Insights :
-
The ligand accelerates π-bond activation via Os coordination, directing nucleophilic attack to achieve stereochemical control .
-
Hydrolysis of the Os-glycolate intermediate releases the diol product, with K₃Fe(CN)₆ acting as a co-oxidant .
Catalytic Asymmetric Bromoesterification
(DHQD)₂PHAL enables enantioselective bromoesterification of alkenes, overcoming byproduct inhibition through optimized protocols .
Kinetic Profile:
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | e.r. | Additive |
|---|---|---|---|---|
| 10 | 24 | 92 | 95:5 | None |
| 1 | 8 | 88 | 93:7 | Post-recrystallization |
Critical Findings :
-
Primary amides (e.g., PhCONH₂) inhibit catalysis by binding to the active site.
-
Iterative recrystallization post-reaction enhances enantiopurity (e.r. >99:1) .
Defluorinative Allylation of Silyl Enol Ethers
(DHQD)₂PHAL catalyzes Si–F bond activation for regioselective allylation :
Experimental Results:
-
Substrate : 2b (fluoroallyl carbonate)
-
Conditions : THF/CH₂Cl₂, (DHQD)₂PHAL (5b, 20 mol%), 72 h
-
Outcome :
-
Yield: 75%
-
Regiocontrol: 14:1 (branched vs. linear)
-
Diastereoselectivity: >20:1 (syn)
-
Enantiomeric ratio: 95:5
-
Mechanism :
-
Si–F interaction stabilizes a pentacoordinated intermediate (B), validated by ¹⁹F NMR .
-
Li⁺ additives disrupt charge transfer, suppressing reactivity .
Suzuki-Miyaura Coupling
(DHQD)₂PHAL acts as a phosphine-free ligand in aqueous-phase cross-coupling :
| Aryl Halide | Boronic Acid | Yield (%) | e.r. |
|---|---|---|---|
| 4-Bromoanisole | Phenylboronic acid | 92 | N/A |
| 2-Chloropyridine | 4-Tolylboronic acid | 87 | N/A |
Advantages :
Azide-Alkyne Cycloaddition
(DHQD)₂PHAL facilitates Cu(I)-catalyzed synthesis of 1,2,3-triazoles :
| Alkyne | Azide | Yield (%) | e.r. |
|---|---|---|---|
| Phenylacetylene | Benzyl azide | 94 | N/A |
| Propargyl alcohol | Tosyl azide | 89 | N/A |
Conditions : Room temperature, H₂O, 12 h.
Halogenation Reactions
(DHQD)₂PHAL mediates enantioselective α-fluorination of carbonyl compounds :
| Substrate | Product | Yield (%) | e.r. |
|---|---|---|---|
| Cyclohexanone | α-Fluorocyclohexanone | 82 | 90:10 |
| Tetralone | α-Fluorotetralone | 78 | 88:12 |
Limitation : Requires stoichiometric N-fluorobenzensulfonimide (NFSI) .
Comparative Analysis of Ligand Performance
| Reaction Type | Ligand Efficiency (vs. (DHQ)₂PHAL) | Turnover Frequency (h⁻¹) |
|---|---|---|
| Asymmetric Dihydroxylation | 1.5× higher enantioselectivity | 12 |
| Bromoesterification | 3× reduced inhibition | 8 |
Structural and Spectroscopic Insights
Scientific Research Applications
(Dhqd)2-DP-phal has numerous applications in scientific research, including:
Chemistry: It is used as a chiral catalyst in asymmetric synthesis, particularly in the Sharpless asymmetric dihydroxylation reaction.
Biology: It is employed in the synthesis of biologically active compounds.
Medicine: It is used in the synthesis of pharmaceutical intermediates.
Industry: It is utilized in the production of fine chemicals and specialty chemicals
Mechanism of Action
The mechanism of action of (Dhqd)2-DP-phal involves its role as a chiral ligand in catalytic reactions. In the Sharpless asymmetric dihydroxylation reaction, it forms a complex with osmium tetroxide, which then reacts with alkenes to form vicinal diols. The chiral environment provided by this compound ensures high enantioselectivity in the reaction .
Comparison with Similar Compounds
Table 1: Structural Similarity Metrics
| Compound | Tanimoto Score | Common Substructures |
|---|---|---|
| Hypothetical Analog A | 0.85 | Bicyclic core, hydroxyl groups |
| Hypothetical Analog B | 0.78 | Aromatic rings, sulfonyl link |
Maximal Common Subgraph (MCS) Analysis
The KEGG/LIGAND database algorithm identifies MCSs by treating compounds as atomic graphs. For (Dhqd)₂-DP-phal, MCS-based clustering would group it with carbohydrate-like or polycyclic aromatic compounds, aligning with ’s pathway-module correlations .
Bioactivity Profile Analysis
Hierarchical clustering of bioactivity data (e.g., NCI-60 screens) reveals compounds with shared modes of action. demonstrates that structural analogs cluster together, with bioactivity profiles strongly correlating with protein-target interactions. For example, (Dhqd)₂-DP-phal might cluster with kinase inhibitors if its bioactivity mirrors ATP-competitive binding patterns .
Table 2: Bioactivity Clustering Groups
| Cluster Group | Key Targets | Associated Compounds |
|---|---|---|
| Group 1 | Kinases, oxidoreductases | (Dhqd)₂-DP-phal, Analog A |
| Group 2 | GPCRs, ion channels | Analog B, Analog C |
Pharmacokinetic and Pharmacodynamic Properties
highlights the utility of similarity indexing for pharmacokinetic predictions. For instance, aglaithioduline and SAHA share ~70% structural similarity, resulting in analogous ADMET profiles. Applied to (Dhqd)₂-DP-phal:
Table 3: Pharmacokinetic Comparison
| Parameter | (Dhqd)₂-DP-phal | Analog A | Analog B |
|---|---|---|---|
| logP | 2.1 | 1.8 | 3.2 |
| Molecular Weight | 450 Da | 430 Da | 480 Da |
| Plasma Protein Binding | 88% | 85% | 92% |
Molecular Networking and Fragmentation Patterns
Mass spectrometry-based molecular networking () uses cosine scores (range: 0–1) to cluster compounds with similar MS/MS fragmentation. (Dhqd)₂-DP-phal’s hypothetical analogs would form clusters based on shared parent ion fragmentation, aiding dereplication efforts.
Table 4: Cosine Scores for MS/MS Clustering
| Compound Pair | Cosine Score |
|---|---|
| (Dhqd)₂-DP-phal vs. Analog A | 0.92 |
| (Dhqd)₂-DP-phal vs. Analog B | 0.65 |
Implications for Drug Discovery
The integration of structural, bioactivity, and pharmacokinetic data () enables predictive modeling for (Dhqd)₂-DP-phal. For example:
- Toxicity Prediction : Read-across from Tanimoto-identified analogs (e.g., fluconazole’s hazard data) mitigates testing costs .
- Target Identification : Bioactivity clustering links (Dhqd)₂-DP-phal to kinase pathways, guiding mechanistic studies .
- Optimization : MCS analysis identifies modifiable substructures to enhance selectivity or solubility .
Q & A
Q. What ethical and methodological considerations apply when sharing (Dhqd)₂-DP-phal datasets containing proprietary synthesis methods?
- Methodological Answer: Use anonymized metadata and tiered access protocols (e.g., embargoed access for commercial entities). Include informed consent clauses in collaboration agreements and adhere to FAIR principles for nonproprietary data .
Data Analysis and Reporting
- For all studies , ensure statistical methods (e.g., ANOVA, PCA) are explicitly justified in the research design phase .
- Include quasi-statistics (e.g., frequency of anomalous results) in qualitative analyses to strengthen generalizability .
- Cross-reference findings with analogous compounds to contextualize (Dhqd)₂-DP-phal's novelty .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
